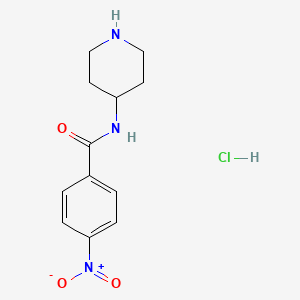

4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride is a chemical compound that features a benzamide core substituted with a nitro group and a piperidine ringThe presence of the piperidine ring, a common structural motif in many pharmaceuticals, enhances its biological activity and potential therapeutic uses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride typically involves the following steps:

Nitration of Benzamide: The benzamide core is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Formation of Piperidine Derivative: The nitrated benzamide is then reacted with piperidine under basic conditions to form the desired piperidine derivative.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for nitration and piperidine substitution, ensuring high yield and purity. The hydrochloride salt formation is typically carried out in a controlled environment to prevent contamination and ensure consistency .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products:

Reduction: 4-Amino-N-(piperidine-4-yl)benzamide.

Substitution: Various substituted piperidine derivatives.

Hydrolysis: 4-Nitrobenzoic acid and piperidine.

Applications De Recherche Scientifique

4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs.

Biological Studies: The compound is employed in studies investigating the role of nitro and piperidine groups in biological systems.

Pharmacological Research: It serves as a reference compound in the study of drug-receptor interactions and the development of new pharmacological agents.

Mécanisme D'action

The mechanism of action of 4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets in the body. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring enhances the compound’s ability to bind to receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

4-Nitrobenzamide: Lacks the piperidine ring, resulting in different biological activity.

N-(piperidin-4-yl)benzamide:

4-Amino-N-(piperidine-4-yl)benzamide: A reduced form of the compound with different pharmacological properties.

Uniqueness: 4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride is unique due to the presence of both the nitro group and the piperidine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in the development of new therapeutic agents and in various research applications .

Activité Biologique

4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological properties. Its structure features a nitro group at the para position of the benzamide, linked to a piperidine ring, enhancing its solubility and biological efficacy.

- Molecular Formula : C11H13ClN2O2

- Molecular Weight : 285.73 g/mol

- Solubility : Enhanced due to hydrochloride salt form, making it suitable for biological applications.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. Research indicates that it may activate hypoxia-inducible factor 1 (HIF-1) pathways, which play a crucial role in cellular responses to hypoxic conditions, often associated with tumor progression.

Antitumor Activity

Significant studies have highlighted the compound's antitumor properties:

-

In Vitro Studies :

- The compound demonstrated potent inhibitory effects on HepG2 liver cancer cells, with IC50 values ranging from 0.12 to 0.13 μM, indicating strong anticancer activity.

- A related study synthesized various N-(piperidine-4-yl)benzamide derivatives, identifying compound 47 (closely related to 4-nitro derivative) as having an IC50 value of 0.25 μM against HepG2 cells .

-

Mechanistic Insights :

- Western blot analyses revealed that treatment with this compound resulted in the inhibition of cyclin B1 and phosphorylated Rb (p-Rb), while enhancing the expression of tumor suppressor proteins such as p21 and p53. This suggests a mechanism involving cell cycle arrest via a p53/p21-dependent pathway .

Comparative Biological Activity

To better understand the unique properties of this compound, a comparative analysis with similar compounds is helpful:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| N-(piperidin-4-yl)benzamide | Piperidine linked to benzamide | Anticancer activity |

| 4-Amino-N-(piperidine-4-yl)benzamide | Amino group instead of nitro | Potential neuroactive properties |

| 2-Methyl-N-(piperidine-4-yl)benzamide | Methyl substitution on benzamide | Varies in receptor affinity |

The nitro substitution in this compound enhances its anticancer activity compared to its analogs, influencing both pharmacodynamics and pharmacokinetics favorably.

Case Studies and Research Findings

Several studies have explored the biological potential of this compound:

- Antioxidant and Metal Chelating Properties : Beyond its antitumor effects, the compound has been noted for its antioxidant capabilities and ability to chelate metals, which can contribute to its overall therapeutic profile.

- Cell Cycle Arrest : The induction of cell cycle arrest through modulation of key proteins involved in cell proliferation has been documented, further supporting its potential as an anti-cancer agent .

- Research Applications : The compound is being investigated not only for its direct anticancer effects but also for broader applications in drug development targeting various receptor systems and pathways involved in disease processes .

Propriétés

IUPAC Name |

4-nitro-N-piperidin-4-ylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3.ClH/c16-12(14-10-5-7-13-8-6-10)9-1-3-11(4-2-9)15(17)18;/h1-4,10,13H,5-8H2,(H,14,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOJNYKWKGFYNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.